molecular formula C9H16O3 B077218 Methyl 4-(hydroxymethyl)cyclohexanecarboxylate CAS No. 13380-85-3

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No. B077218
CAS RN: 13380-85-3
M. Wt: 172.22 g/mol
InChI Key: KOGYKIDJFOMAOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane nucleosides, closely related to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, involves conjugated addition reactions and hydroboration of the cyclohexenyl precursor. These methods are crucial for creating compounds with specific configurations and potential applications in various fields, despite their lack of antiviral activity (Maurinsh et al., 1997). Additionally, the synthesis of related compounds through methods like cycloaddition reactions further illustrates the versatility and complexity of creating such molecules (Kozmin, He, & Rawal, 2003).

Molecular Structure Analysis

Molecular structure analysis of related compounds, using techniques such as X-ray diffraction, has revealed detailed insights into their configurations. For example, the study of cyclohexanedicarboxylates and their derivatives highlights the importance of structural determination in understanding the compound's behavior and potential applications (Poplevina et al., 2009). Similarly, the analysis of the crystal structure of hydroxy derivatives of cyclohexanone provides valuable information on their conformation and interactions (Kutulya et al., 2008).

Chemical Reactions and Properties

Studies on the chemical reactions and properties of cyclohexene derivatives reveal complex behaviors such as photochemical and acid-catalyzed rearrangements. These reactions can lead to various products, showcasing the compound's reactivity and the influence of structural factors on its chemical behavior (Schultz & Antoulinakis, 1996).

Scientific Research Applications

  • Synthesis and Conformational Study : Methyl 4-(hydroxymethyl)cyclohexanecarboxylate derivatives were used in the synthesis of cyclohexane nucleosides. These compounds were assessed for their antiviral activity, which was found to be absent. The study detailed the synthesis process and the conformational characteristics of the resulting nucleosides using NMR and X-ray analysis (Maurinsh et al., 1997).

  • Antimicrobial and Antifungal Properties : Some cyclohexane derivatives, including this compound, have been explored for their potential as antimicrobial and antifungal agents. A specific study explored the reaction of certain cyclohexane derivatives with other compounds to synthesize a novel compound with notable antimicrobial properties, especially against Gram-negative bacteria (Shoaib, 2019).

  • Carbonylation Kinetics : The compound has been used as a substrate in the study of carbonylation kinetics, specifically looking at the effects of different variables on the rate of carbonylation when catalyzed by palladium(II) chloride-triphenylphosphine. This research is significant in understanding the reaction mechanisms and improving the yields of methyl cyclohexanecarboxylate (Yoshida et al., 1976).

  • Tranexamic Acid Derivatives : Derivatives of tranexamic acid containing this compound moieties were synthesized to improve drug absorption. These derivatives were assessed for their stability and absorption, with some showing enhanced absorption compared to tranexamic acid itself (Svahn et al., 1986).

  • Anticonvulsant Enaminones : The structure and hydrogen bonding of certain anticonvulsant enaminones derived from this compound were studied. These compounds are of interest due to their biological activity, particularly their potential use in treating convulsions (Kubicki et al., 2000).

  • Electrochemical and Spectroscopic Study : Derivatives of this compound have been characterized using techniques like FT-IR, NMR, and voltammetry. Understanding the electrochemical properties and reaction mechanisms of these compounds can be crucial for their application in various fields, including material sciences and pharmacology (Çakır et al., 2005).

properties

IUPAC Name

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYKIDJFOMAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928275, DTXSID401230262
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
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Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13380-85-3, 110928-44-4, 110928-45-5
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13380-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 4-hydroxymethylcyclohexanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, cis-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
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Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
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Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To an ice-cold, stirred solution of acid from step 1 (700 mg, 3.8 mmol) in tetrahydrofuran (10 mL) was added borane-dimethyl sulfide complex (2 mL, 4.1 mmol). The reaction mixture was warmed to room temperature for 2 h and a 1:1 mixture of acetic acid/water (10 mL) was added. The resulting mixture was concentrated under reduced pressure. Purification by flash column chromatography (silica, 1:1 hexanes/ethyl acetate) provided methyl 4-(hydroxymethyl)cyclohexanecarboxylate (560 mg): 1H NMR (500 MHz, CDCl3) δ 3.68 (s, 3H), 3.51-3.46 (m, 2H), 2.59-2.57 (m, 1H), 2.05-2.00 (m, 2H), 1.65-1.55 (m, 5H), 1.31-1.27 (m, 2H).
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Synthesis routes and methods II

Procedure details

Zinc borohydride solution (67 ml of a 0.35M solution, Ref. W. J. Gensler et al J. Amer. Chem. Soc. 1960, 82, 6074) and tetramethylethylenediamine (TMEDA) were successively added to a stirred solution of 4-methoxycarbonylcyclohexylcarbonyl chloride (1.02 g) in THF (18 ml) at 0° C. The reaction mixture was stirred at 0° C. for 30 minutes. The organic phase was then washed with dilute hydrochloric acid and brine before drying over anhydrous magnesium sulphate and then evaporation in vacuo. Methyl 4-hydroxymethylcyclohexanecarboxylate was obtained as a semi-crystalline oil.
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Synthesis routes and methods III

Procedure details

To 4-hydroxymethylcyclohexanecarboxylic acid (TCI-JP, 0.50 g, 3.2 mmol) in 10 mL CH3OH was added 0.50 mL concentrated H2SO4. This mixture was warmed to reflux and allowed to stir for 2 h. The reaction mixture was then cooled and NH4OH was added until the solution tested basic using pH paper. The mixture was then extracted with 3×5 mL ethyl acetate. The combined organic extracts were washed with saturated, aqueous NaCl then were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give 0.45 g of the title compound (0.26 mmol, 83% yield). MS (DCI/NH3) m/z 190 (M+NH4)+.
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Yield
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
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